REACTION_SMILES
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[C:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)(=[O:22])[Cl:23].[CH3:1][NH:2][c:3]1[c:4]([CH2:9][CH2:10][C:11](=[O:12])[OH:13])[cH:5][cH:6][cH:7][cH:8]1.[CH3:26][CH2:27][O:28][CH2:29][CH3:30].[ClH:14].[Na+:25].[OH-:24]>>[CH3:1][N:2]([c:3]1[c:4]([CH2:9][CH2:10][C:11](=[O:12])[OH:13])[cH:5][cH:6][cH:7][cH:8]1)[C:15]([c:16]1[cH:17][cH:18][cH:19][cH:20][cH:21]1)=[O:22]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(Cl)c1ccccc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CNc1ccccc1CCC(=O)O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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CN(C(=O)c1ccccc1)c1ccccc1CCC(=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |